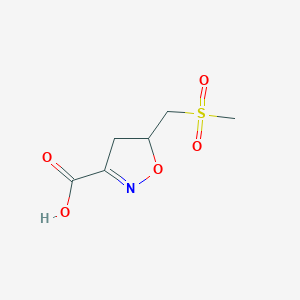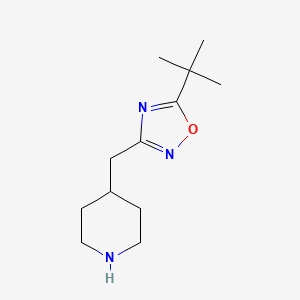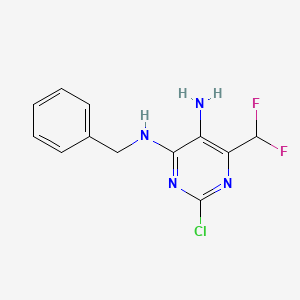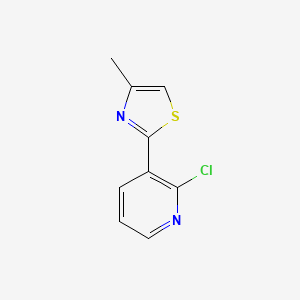![molecular formula C14H9BrClNO B11786434 5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole](/img/structure/B11786434.png)
5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(bromométhyl)-2-(3-chlorophényl)benzo[d]oxazole est un composé organique appartenant à la classe des benzo[d]oxazoles. Ce composé se caractérise par la présence d'un groupe bromométhyle et d'un groupe chlorophényle liés au cycle benzo[d]oxazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-(bromométhyl)-2-(3-chlorophényl)benzo[d]oxazole implique généralement la bromation d'un composé précurseur. Une méthode courante est la bromation du 2-(3-chlorophényl)benzo[d]oxazole à l'aide de N-bromosuccinimide (NBS) en présence d'un initiateur radicalaire tel que l'azobisisobutyronitrile (AIBN). La réaction est généralement effectuée dans un solvant inerte comme le tétrachlorure de carbone ou le chloroforme à des températures élevées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, la purification du produit final est réalisée par des techniques telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-(bromométhyl)-2-(3-chlorophényl)benzo[d]oxazole subit divers types de réactions chimiques, notamment :
Substitution nucléophile : Le groupe bromométhyle peut être substitué par des nucléophiles tels que les amines, les thiols ou les alcoolates.
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe bromométhyle en un groupe méthyle ou d'autres formes réduites.
Réactifs et conditions courants
Substitution nucléophile : Des réactifs comme l'azoture de sodium, le thiolate de potassium ou l'alcoolate dans des solvants aprotiques polaires (par exemple, le diméthylformamide) sont couramment utilisés.
Oxydation : Des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides ou basiques.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium dans des solvants anhydres.
Principaux produits formés
Substitution nucléophile : Formation de dérivés benzo[d]oxazole substitués.
Oxydation : Formation d'oxydes ou de dérivés hydroxylés.
Réduction : Formation de dérivés benzo[d]oxazole réduits.
Applications de la recherche scientifique
Le 5-(bromométhyl)-2-(3-chlorophényl)benzo[d]oxazole a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme un composé de tête potentiel pour le développement de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 5-(bromométhyl)-2-(3-chlorophényl)benzo[d]oxazole dépend de son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, conduisant à la modulation des voies biochimiques. Les cibles moléculaires et les voies exactes impliquées peuvent varier en fonction de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-(Bromométhyl)-3-(4-chlorophényl)isoxazole
- 5-(Bromométhyl)benzo[d][1,3]dioxole
Unicité
Le 5-(bromométhyl)-2-(3-chlorophényl)benzo[d]oxazole est unique en raison de son motif de substitution spécifique sur le cycle benzo[d]oxazole. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C14H9BrClNO |
|---|---|
Poids moléculaire |
322.58 g/mol |
Nom IUPAC |
5-(bromomethyl)-2-(3-chlorophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C14H9BrClNO/c15-8-9-4-5-13-12(6-9)17-14(18-13)10-2-1-3-11(16)7-10/h1-7H,8H2 |
Clé InChI |
QDLRVQLBTIRZBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















